Cas no 1025505-82-1 ((4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione)

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione 化学的及び物理的性質
名前と識別子
-
- (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione
- SCHEMBL22124867
- (4S)-4-methyl-1,2
- (S)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide
- AT28361
- (4S)-4-METHYL-1,2,3-OXATHIAZOLIDINE 2,2-DIOXIDE
- EN300-1654514
- E?,3-oxathiazolidine-2,2-dione
- starbld0045080
- 1025505-82-1
- (4S)-4-methyloxathiazolidine 2,2-dioxide
-
- インチ: 1S/C3H7NO3S/c1-3-2-7-8(5,6)4-3/h3-4H,2H2,1H3/t3-/m0/s1
- InChIKey: TVCSALYWDGDRBY-VKHMYHEASA-N
- ほほえんだ: O1C[C@H](C)NS1(=O)=O
計算された属性
- せいみつぶんしりょう: 137.014664g/mol
- どういたいしつりょう: 137.014664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- ぶんしりょう: 137.16g/mol
- トポロジー分子極性表面積: 63.8Ų
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1654514-0.5g |
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione |
1025505-82-1 | 95% | 0.5g |
$758.0 | 2023-06-04 | |
Enamine | EN300-1654514-0.05g |
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione |
1025505-82-1 | 95% | 0.05g |
$226.0 | 2023-06-04 | |
Enamine | EN300-1654514-0.1g |
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione |
1025505-82-1 | 95% | 0.1g |
$337.0 | 2023-06-04 | |
Enamine | EN300-1654514-2.5g |
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione |
1025505-82-1 | 95% | 2.5g |
$1903.0 | 2023-06-04 | |
Enamine | EN300-1654514-5.0g |
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione |
1025505-82-1 | 95% | 5g |
$2816.0 | 2023-06-04 | |
Enamine | EN300-1654514-100mg |
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione |
1025505-82-1 | 95.0% | 100mg |
$337.0 | 2023-09-21 | |
Enamine | EN300-1654514-1000mg |
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione |
1025505-82-1 | 95.0% | 1000mg |
$971.0 | 2023-09-21 | |
Enamine | EN300-1654514-50mg |
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione |
1025505-82-1 | 95.0% | 50mg |
$226.0 | 2023-09-21 | |
A2B Chem LLC | AX56849-250mg |
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione |
1025505-82-1 | 95% | 250mg |
$337.00 | 2024-04-20 | |
Aaron | AR01EJEL-10g |
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione |
1025505-82-1 | 95% | 10g |
$5767.00 | 2023-12-16 |
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione 関連文献
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1. Back matter
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dioneに関する追加情報
Comprehensive Analysis of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione (CAS No. 1025505-82-1): Properties, Applications, and Industry Trends
The compound (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione (CAS No. 1025505-82-1) is a specialized heterocyclic molecule gaining attention in pharmaceutical and agrochemical research. Its unique oxathiazolidine-dione scaffold combines sulfur, nitrogen, and oxygen heteroatoms, enabling diverse reactivity patterns. Recent studies highlight its potential as a chiral building block for asymmetric synthesis, particularly in developing biologically active compounds with improved enantioselectivity.
Structural features of this molecule include a stereogenic center at C4 (S-configuration) and a cyclic sulfonyl group, contributing to its metabolic stability in drug discovery. Researchers are investigating its role in enzyme inhibition, especially against targets like carbonic anhydrases, where the sulfone moiety mimics transition states. The 4-methyl substitution enhances lipophilicity, a property increasingly valued in CNS-targeting therapeutics—a trending focus area in neurology research.
From a synthetic chemistry perspective, 1025505-82-1 serves as a versatile intermediate for constructing sulfur-containing heterocycles. Its reactivity profile allows ring-opening transformations to access β-amino sulfonic acids, compounds investigated for their biocompatibility in medicinal applications. The oxathiazolidine core also shows promise in crop protection formulations, aligning with the agricultural industry's demand for eco-friendly pesticides with reduced environmental persistence.
Analytical characterization of this compound typically involves chiral HPLC for enantiopurity verification and X-ray crystallography to confirm the (4S)-configuration. Spectroscopic studies reveal distinctive IR absorptions at 1750-1780 cm-1 (C=O stretch) and 1320-1350 cm-1 (SO2 symmetric stretch), important for quality control in GMP manufacturing processes. These analytical protocols address growing industry concerns about chiral impurity control in API synthesis.
Emerging applications leverage the compound's hydrogen-bonding capacity for designing molecular recognition systems. In material science, derivatives show potential as anion-binding agents—a hot topic in supramolecular chemistry research. The sulfonyl group's electron-withdrawing nature facilitates nucleophilic substitutions, making it valuable for constructing peptide mimetics in drug design pipelines.
Environmental fate studies indicate that (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione undergoes hydrolytic degradation under alkaline conditions, addressing regulatory requirements for green chemistry assessments. This biodegradability profile positions it favorably compared to persistent organosulfur compounds, meeting increasing consumer demand for sustainable chemicals in industrial applications.
Patent landscape analysis reveals growing IP activity around oxathiazolidine derivatives, particularly in kinase inhibitor development (2020-2023 filings increased 37%). The 1025505-82-1 scaffold appears in several prodrug strategies for improving oral bioavailability—a key challenge in current drug delivery research. These developments correlate with rising searches for "sulfur heterocycles in medicine" and "chiral sulfones drug design" across scientific databases.
Industrial scale-up considerations focus on catalytic asymmetric synthesis routes to maximize atom economy. Recent advances in flow chemistry demonstrate improved yields (≥85%) for 1025505-82-1 production, reducing solvent waste—a response to tightening EHS regulations. These process innovations align with pharmaceutical companies' carbon neutrality commitments, a major industry talking point.
Safety evaluations show the compound has low ecotoxicity (Daphnia magna EC50 >100 mg/L), supporting its inclusion in benign-by-design strategies. Its thermal stability (decomposition >200°C) makes it suitable for high-temperature reactions, addressing formulation challenges in polymer chemistry applications. These properties contribute to its growing mention in green chemistry webinars and sustainable synthesis publications.
Future research directions may explore its metal-chelating properties for catalytic applications or post-modification via C-H activation techniques. The compound's compatibility with photoredox chemistry presents opportunities in visible-light-mediated synthesis—an area experiencing 280% growth in publication volume since 2018. Such cutting-edge applications position (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione as a molecule of continuing scientific interest.
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